Acetaminophen-d4 is an analytical reference material intended for use as an internal standard for the quantification of acetaminophen by GC- or LC-MS. Acetaminophen is categorized as an analgesic and antipyretic. Acetaminophen is reportedly used as a cutting agent in heroin. This product is intended for analytical forensic applications. This product is also available as a general research tool.
Acetaminophen-d4 is intended for use as an internal standard for the quantification of acetaminophen by GC- or LC-MS. Acetaminophen is an analgesic and antipyretic compound that inhibits COX-2 activity by more than 80%, albeit at relatively high doses, while it is less effective against COX-1.1 Acetaminophen-d4 is also available as an analytical reference standard
A stable-labeled internal standard suitable for quantitation of acetaminophen levels in urine, serum, or plasma by LC/MS or GC/MS for clinical toxicology, isotope dilution methods, P450 studies, and other pharmaceutical research. Acetaminophen, or Paracetamol, is a common over-the-counter COX inhibitor drug used for pain relief and fever reduction.
One of the isotopic labelled form of Acetaminophen, which could be used as an antipyretic agent.
Acetaminophen-d4
CAS No.: 64315-36-2
Cat. No.: VC21346460
Molecular Formula: C8H9NO2
Molecular Weight: 155.19 g/mol
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 64315-36-2 |
---|---|
Molecular Formula | C8H9NO2 |
Molecular Weight | 155.19 g/mol |
IUPAC Name | N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetamide |
Standard InChI | InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i2D,3D,4D,5D |
Standard InChI Key | RZVAJINKPMORJF-QFFDRWTDSA-N |
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])O)[2H] |
SMILES | CC(=O)NC1=CC=C(C=C1)O |
Canonical SMILES | CC(=O)NC1=CC=C(C=C1)O |
Acetaminophen-d4 (CAS No. 64315-36-2), also known as Paracetamol-d4 or 4-Acetamidophenol-d4, is a deuterated form of acetaminophen where four hydrogen atoms have been replaced with deuterium atoms. This structural modification creates a compound with identical chemical properties to regular acetaminophen but with a distinct mass signature, making it ideal for use as an internal standard in analytical chemistry. The strategic incorporation of deuterium atoms enhances stability while maintaining the pharmacological profile of the parent compound, providing researchers with a reliable reference standard for quantitative analysis.
Historical Context and Development
The development of deuterated compounds like Acetaminophen-d4 emerged from the need for reliable internal standards in mass spectrometry. The precise substitution of hydrogen with deuterium creates a compound with nearly identical chemical behavior but a different molecular weight, allowing researchers to accurately track and quantify the non-deuterated compound in complex biological matrices. This innovation has revolutionized pharmaceutical analysis, particularly in pharmacokinetic studies and clinical toxicology, where accurate measurement of drug concentrations is critical for patient safety and therapeutic efficacy.
Chemical Properties and Structure
Molecular Structure and Identification
Acetaminophen-d4 maintains the same basic structure as acetaminophen, with the critical difference being the substitution of four hydrogen atoms with deuterium atoms. The molecular formula is C8H5D4NO2, compared to acetaminophen's C8H9NO2, resulting in a slightly higher molecular weight of approximately 155.19 g/mol versus acetaminophen's 151.16 g/mol. This subtle difference in mass is sufficient for mass spectrometric differentiation without altering its chemical behavior in most analytical contexts.
Identification Parameters
Table 1: Key Identification Parameters of Acetaminophen-d4
Parameter | Value |
---|---|
IUPAC Name | N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetamide |
CAS Number | 64315-36-2 |
Molecular Formula | C8H5D4NO2 |
Molecular Weight | 155.19 g/mol |
InChI Key | RZVAJINKPMORJF-QFFDRWTDSA-N |
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])O)[2H] |
Mechanism of Action
Pharmacological Targets
Acetaminophen-d4 exhibits the same pharmacological behavior as non-deuterated acetaminophen, primarily targeting cyclooxygenase enzymes (COX-1 and COX-2) and potentially interacting with the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 receptors in the brain. These interactions are responsible for the analgesic and antipyretic effects observed with acetaminophen administration.
Molecular Mechanisms
The primary mechanism of action involves the inhibition of cyclooxygenase enzymes, leading to reduced production of prostaglandins—key mediators in pain and fever pathways. Research has reported an IC50 value of approximately 25.8 μM for COX-2 inhibition, indicating significant potency in modulating inflammatory responses. Additionally, the compound's metabolic activation in the central nervous system may contribute to its pain-relieving properties through interactions with cannabinoid receptors.
Cellular Effects
Pharmacokinetics and Metabolism
Metabolic Pathways
The metabolic fate of Acetaminophen-d4 primarily involves hepatic processing through three main pathways:
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Glucuronidation (approximately 50-60% of metabolism)
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Sulfation (approximately 25-35% of metabolism)
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Oxidation via cytochrome P450 enzymes (approximately 5-15% of metabolism)
Excretion Patterns
The metabolites of Acetaminophen-d4, like those of standard acetaminophen, are primarily excreted through the kidneys in urine. The deuterium labeling provides an excellent tracer for excretion studies, allowing researchers to differentiate between endogenous and exogenous compounds in biological samples. This property makes Acetaminophen-d4 particularly valuable in pharmacokinetic research and clinical toxicology studies.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of Acetaminophen-d4 typically involves the acetylation of deuterated 4-aminophenol with acetic anhydride. This reaction generally occurs in deuterated solvents such as deuterated dimethyl sulfoxide (DMSO-d6) or deuterated ethanol (EtOD) to prevent hydrogen-deuterium exchange during the synthesis process. The reaction mixture is heated to facilitate the formation of the amide bond, resulting in the desired deuterated compound.
Industrial Production Considerations
Industrial production of Acetaminophen-d4 follows similar synthetic routes but on a larger scale, requiring careful control of reaction conditions to ensure consistent deuterium incorporation. The process typically involves:
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Sourcing high-purity deuterated starting materials
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Controlling reaction conditions to prevent hydrogen-deuterium exchange
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Purification through recrystallization or chromatography techniques
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Quality control testing to confirm deuterium incorporation and purity
These processes ensure the consistent quality and isotopic purity necessary for analytical standard applications.
Research Applications
Analytical Chemistry Applications
Acetaminophen-d4 serves as an invaluable internal standard in various analytical techniques, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The distinct mass difference between the deuterated and non-deuterated forms allows for accurate quantification even in complex biological matrices. This application is particularly important in clinical toxicology, therapeutic drug monitoring, and pharmaceutical development.
Table 2: Analytical Applications of Acetaminophen-d4
Application Area | Specific Use | Advantage |
---|---|---|
Clinical Toxicology | Quantification of acetaminophen in overdose cases | Accurate quantification in complex biological matrices |
Therapeutic Drug Monitoring | Monitoring acetaminophen levels in patients | Compensation for matrix effects during analysis |
Pharmaceutical Development | Bioequivalence studies of acetaminophen formulations | Enhanced precision in pharmacokinetic measurements |
Environmental Analysis | Detection of acetaminophen in water samples | Improved method validation and quality control |
Metabolomics | Tracking acetaminophen metabolism | Differentiation between metabolic pathways |
Biomedical Research
In biomedical research, Acetaminophen-d4 enables detailed studies of acetaminophen metabolism and pharmacokinetics. The deuterium labeling allows researchers to track the compound's fate in biological systems with high precision, providing insights into drug-drug interactions, metabolic variations, and potential toxicity mechanisms. These studies contribute to our understanding of acetaminophen's therapeutic effects and safety profile.
Pharmaceutical Development
During pharmaceutical development, Acetaminophen-d4 plays a crucial role in bioequivalence studies and formulation testing. The compound's use as an internal standard ensures accurate quantification of acetaminophen in various dosage forms, helping researchers compare the bioavailability of different formulations. This application is essential for developing generic medications and optimizing drug delivery systems.
Case Studies and Research Findings
Liver Injury Studies
Research utilizing Acetaminophen-d4 has provided significant insights into acetaminophen-induced liver injury mechanisms. Studies have demonstrated that acetaminophen overdose leads to substantial hepatotoxicity through oxidative stress and mitochondrial dysfunction resulting from glutathione depletion and protein modification. The use of the deuterated compound as a tracer has allowed researchers to precisely track metabolic pathways and investigate potential protective mechanisms against hepatotoxicity.
Gut-Liver Axis Investigations
Interesting research has revealed connections between intestinal metabolism and hepatic protection. Studies have shown that preconditioning intestinal epithelial cells with acetaminophen can mitigate hepatotoxicity in hepatic cells, suggesting a protective role through altered metabolism. The use of Acetaminophen-d4 in these studies has enabled precise tracking of metabolic changes across different tissue types, enhancing our understanding of the gut-liver axis in drug metabolism and toxicity.
Pharmacokinetic Studies
Acetaminophen-d4 has been instrumental in developing advanced pharmacokinetic models for acetaminophen. One notable study demonstrated the compound's use as an internal standard in the simultaneous determination of acetaminophen and oxycodone levels in human plasma using LC-MS/MS. This method provided crucial insights into drug metabolism and pharmacokinetic profiling, essential for therapeutic monitoring and dosage optimization in clinical settings.
Bioanalytical Method Development
Research in bioanalytical chemistry has benefited significantly from Acetaminophen-d4, particularly in developing sophisticated analytical methods. Studies have showcased the application of this compound in high-performance liquid chromatography coupled with electrospray ionization-tandem mass spectrometry for analyzing complex biological samples. These approaches have enhanced the quantification of both acetaminophen and its metabolites, improving our understanding of drug metabolism pathways and pharmacokinetic profiles.
Comparison with Similar Compounds
Acetaminophen-d4 vs. Non-deuterated Acetaminophen
While Acetaminophen-d4 shares identical pharmacological properties with non-deuterated acetaminophen, the deuterium labeling provides distinct advantages in analytical applications. The mass difference allows for selective detection and quantification in mass spectrometry, making it an ideal internal standard. Additionally, the deuterium-hydrogen bond is slightly stronger than the hydrogen-hydrogen bond, potentially resulting in a modest "deuterium isotope effect" that can slightly alter reaction rates in certain biochemical processes.
Comparative Analysis with Other Deuterated Standards
Table 3: Comparison of Acetaminophen-d4 with Related Compounds
Feature | Acetaminophen | Acetaminophen-d4 | 4-Acetamidophenol | NAPQI |
---|---|---|---|---|
Molecular Formula | C8H9NO2 | C8H5D4NO2 | C8H9NO2 | C8H7NO2 |
Molecular Weight | 151.16 g/mol | 155.19 g/mol | 151.16 g/mol | 149.15 g/mol |
Primary Action | Analgesic, Antipyretic | Analgesic, Antipyretic (when used pharmacologically) | Analgesic, Antipyretic | Reactive metabolite |
COX-2 Inhibition IC50 | ~25.8 μM | ~25.8 μM | ~25.8 μM | Not applicable |
Metabolic Pathways | Glucuronidation, Sulfation, Oxidation | Similar pathways with potential differences in kinetics | Glucuronidation, Sulfation, Oxidation | Glutathione conjugation |
Analytical Use | Standard | Internal standard for quantification | Standard | Metabolite analysis |
Unique Property | Common analgesic | Deuterium labeling for mass spectrometry | Alternative name for acetaminophen | Toxic metabolite |
Advantages in Research Applications
The unique properties of Acetaminophen-d4 make it particularly valuable in research settings where precise quantification is essential. The deuterium labeling provides several advantages:
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Enhanced signal distinction in mass spectrometry
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Compensation for matrix effects in complex biological samples
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Improved method validation through known concentration-response relationships
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Better tracking of metabolic pathways through distinctive mass signatures
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Reduced background interference in analytical measurements
These advantages make Acetaminophen-d4 superior to non-deuterated alternatives for internal standardization in analytical chemistry and pharmacokinetic research.
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